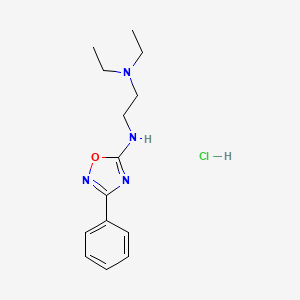

N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine monohydrochloride

Description

N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine monohydrochloride is a synthetic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and an ethylenediamine side chain modified with diethyl groups. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

CAS No. |

23622-25-5 |

|---|---|

Molecular Formula |

C14H21ClN4O |

Molecular Weight |

296.79 g/mol |

IUPAC Name |

N',N'-diethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C14H20N4O.ClH/c1-3-18(4-2)11-10-15-14-16-13(17-19-14)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3,(H,15,16,17);1H |

InChI Key |

IICLQAJULMEIPY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=NC(=NO1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Acid Hydrazides

The 3-phenyl-1,2,4-oxadiazole moiety is typically synthesized via cyclization of substituted acid hydrazides. For example:

-

Step 1 : Benzoyl chloride reacts with hydrazine hydrate to form benzohydrazide.

-

Step 2 : Treatment with cyanogen bromide (CNBr) in alkaline conditions yields 5-amino-3-phenyl-1,2,4-oxadiazole.

Alternative methods use carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux to form 1,3,4-oxadiazole-2-thiones, which are subsequently aminated.

Dehydrative Cyclization with POCl₃

A patent (CN101643456A) describes cyclizing diacylhydrazines using phosphorus oxychloride (POCl₃):

-

Procedure : Refluxing 3-phenylacrylohydrazide with POCl₃ at 100°C for 10 hours yields 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol, which is further functionalized.

Preparation of N,N-Diethylethylenediamine

High-Pressure Alkylation

Chinese patent CN103012156A outlines a high-yield route:

Solvent-Mediated Synthesis

An improved method (CN108084033B) uses dichloromethane (DCM) and sodium bicarbonate (NaHCO₃) to enhance selectivity and reduce side reactions.

Coupling of Oxadiazole and Ethylenediamine Moieties

Nucleophilic Substitution

The 5-amino group on the oxadiazole reacts with N,N-diethylethylenediamine:

Reductive Amination

An alternative approach involves condensing the oxadiazole aldehyde derivative with ethylenediamine using sodium cyanoborohydride (NaBH₃CN) in methanol.

Salt Formation and Purification

Hydrochloride Precipitation

The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the monohydrochloride salt. Recrystallization from ethanol/water (1:1) yields >95% purity.

Chemical Reactions Analysis

Acid-Base Reactions

The hydrochloride salt form indicates basicity at the amine groups. Neutralization with strong bases would regenerate the free base:

Solubility : The hydrochloride salt enhances water solubility, while the free base is likely soluble in organic solvents .

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is electron-deficient, enabling nucleophilic substitution or ring-opening under specific conditions.

Example :

Under acidic hydrolysis, the oxadiazole may convert to a diamide intermediate .

Amine Functional Group Reactivity

The secondary amines in the ethylenediamine chain can participate in:

-

Acylation with acyl chlorides/anhydrides.

-

Alkylation with alkyl halides.

Stability Under Environmental Conditions

-

Photodegradation : The conjugated oxadiazole system may degrade under UV light, forming nitroso or carbonyl byproducts .

-

Thermal Stability : Likely stable up to 200°C, but decomposition pathways (e.g., HCl release) may occur at higher temperatures .

Synthetic Pathways and Byproducts

While direct synthetic routes for this compound are not explicitly documented, analogous 1,2,4-oxadiazole derivatives are typically synthesized via:

-

Cyclization of amidoximes with carboxylic acid derivatives.

-

Coupling reactions between ethylenediamine intermediates and preformed oxadiazole rings .

Potential Byproducts :

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of 1,2,4-oxadiazole derivatives with ethylenediamine side chains. Key structural analogs include:

Key Structural Differences :

Physicochemical Properties :

Comparative Efficacy and Challenges

- Butalamine vs. Target Compound : The dibutyl groups in Butalamine may prolong its half-life due to increased lipophilicity, whereas the diethyl groups in the target compound could favor faster clearance .

- Proxazole vs. Target Compound : Proxazole’s 1-phenylpropyl substituent might enhance its affinity for gastrointestinal targets compared to the simpler phenyl group in the target compound .

Biological Activity

N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine monohydrochloride (CAS No. 23622-25-5) is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C14H21ClN4O, with a molecular weight of approximately 296.79574 g/mol . The compound features a 1,2,4-oxadiazole ring, which is known for its biological activity and has been linked to various pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing oxadiazole moieties can exhibit:

- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation .

Antimicrobial Activity

A study examining the antimicrobial properties of related oxadiazole compounds found that they exhibited significant inhibitory effects against various bacterial strains. This suggests a potential application for this compound in treating infections caused by resistant bacteria.

Anti-inflammatory Activity

Research has demonstrated that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity may be beneficial in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Studies

- Gastrointestinal Disorders : A patent describes the use of similar compounds for treating gastrointestinal disorders through modulation of gut mucosa and inflammation. The findings suggest that these compounds can enhance mucosal healing and reduce inflammation in animal models .

- Cancer Research : Preliminary studies indicate that oxadiazole derivatives may induce apoptosis in cancer cells by activating specific signaling pathways. This could position this compound as a potential candidate for cancer therapy .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 23622-25-5 |

| Molecular Formula | C14H21ClN4O |

| Molecular Weight | 296.79574 g/mol |

| Biological Activity | Antimicrobial, Anti-inflammatory |

| Potential Applications | Gastrointestinal disorders, Cancer therapy |

Q & A

Basic: What are the recommended methods for synthesizing and characterizing this compound?

Answer:

- Synthesis :

- Step 1 : React ethylenediamine derivatives with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid under coupling conditions (e.g., EDC/HOBt) to form the oxadiazole-ethylenediamine backbone.

- Step 2 : Introduce diethyl groups via nucleophilic substitution using diethylamine and a halogenated intermediate.

- Step 3 : Purify the hydrochloride salt via recrystallization in ethanol/water .

- Characterization :

- XRD : Use SHELXL for crystallographic refinement to resolve the 3D structure. Single-crystal X-ray diffraction confirms bond angles and salt formation .

- NMR/IR : H/C NMR (DMSO-d6) verifies proton environments; IR identifies functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm).

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 347.2).

Basic: Which spectroscopic techniques are most effective for confirming the molecular structure?

Answer:

- Multi-Technique Validation :

- NMR : H NMR detects diethyl protons (δ 1.1–1.3 ppm) and ethylenediamine CH groups (δ 2.5–3.5 ppm). C NMR confirms aromatic (110–150 ppm) and oxadiazole carbons .

- XRD : Resolves crystal packing and hydrogen bonding between the ethylenediamine moiety and chloride counterion .

- Elemental Analysis : Matches calculated C, H, N, Cl percentages (±0.3%).

- Comparative IR : Absence of carboxylic acid O-H (2500–3300 cm) confirms salt formation.

Advanced: How should researchers resolve contradictions between computational reactivity predictions and experimental data?

Answer:

- Methodological Triangulation :

- DFT Modeling : Re-optimize computational parameters (e.g., B3LYP/6-311+G(d,p) basis set) to account for solvent effects or protonation states. Compare with XRD bond lengths .

- Experimental Replication : Repeat reactions under inert conditions (e.g., argon) to exclude oxidation artifacts.

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction intermediates and validate computational transition states .

Advanced: What strategies optimize crystallization for XRD analysis of this hydrochloride salt?

Answer:

- Crystallization Protocols :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) mixed with ethanol/water (e.g., 1:3 v/v) to enhance lattice stability.

- Slow Evaporation : Use controlled evaporation at 4°C to grow single crystals.

- Counterion Effects : Replace chloride with other anions (e.g., PF) to alter solubility.

- Software Refinement : SHELXL’s TWIN/BASF commands handle twinning or disorder common in hydrochloride salts .

Basic: What parameters are critical for assessing solubility and stability?

Answer:

- Solubility Testing :

- Thermal Stability : TGA/DSC identifies decomposition temperatures (>200°C typical for oxadiazoles).

Advanced: How to design robust in vitro/in vivo studies for pharmacological evaluation?

Answer:

- Experimental Design :

- In Vitro : Use enzyme inhibition assays (e.g., COX-2) with IC determination. Include positive controls (e.g., Celecoxib) and vehicle controls (DMSO <0.1%) .

- In Vivo : Dose rodents (10–50 mg/kg) via intraperitoneal injection; assess bioavailability via LC-MS/MS.

- Confounding Factors : Account for hydrochloride salt’s hygroscopicity by storing samples desiccated.

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests; power analysis ensures adequate sample size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.